Bienvenue dans la boutique en ligne BenchChem!

2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3,5-dimethylphenyl)-6-methylpyrimidin-4-amine

Kinase inhibitor Structure-activity relationship Pyrazolyl-pyrimidine

CAS 1004384-72-8 is a fully synthetic, small-molecule pyrimidine derivative (C18H21N5, MW 307.4 g/mol) featuring a 3,5-dimethylpyrazole ring at the C2 position and a 3,5-dimethylaniline substituent at the C4 amine of the 6-methylpyrimidine core. The compound belongs to the pyrazolyl-pyrimidine class, a privileged scaffold extensively explored for kinase inhibition, particularly against SYK, IGF-1R, and CDK families.

Molecular Formula C18H21N5
Molecular Weight 307.401
CAS No. 1004384-72-8
Cat. No. B2851114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3,5-dimethylphenyl)-6-methylpyrimidin-4-amine
CAS1004384-72-8
Molecular FormulaC18H21N5
Molecular Weight307.401
Structural Identifiers
SMILESCC1=CC(=CC(=C1)NC2=NC(=NC(=C2)C)N3C(=CC(=N3)C)C)C
InChIInChI=1S/C18H21N5/c1-11-6-12(2)8-16(7-11)20-17-10-13(3)19-18(21-17)23-15(5)9-14(4)22-23/h6-10H,1-5H3,(H,19,20,21)
InChIKeyYHEGFJAKPBBXTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-(3,5-dimethylphenyl)-6-methylpyrimidin-4-amine (CAS 1004384-72-8): Procurement-Relevant Scaffold Profile


CAS 1004384-72-8 is a fully synthetic, small-molecule pyrimidine derivative (C18H21N5, MW 307.4 g/mol) featuring a 3,5-dimethylpyrazole ring at the C2 position and a 3,5-dimethylaniline substituent at the C4 amine of the 6-methylpyrimidine core [1]. The compound belongs to the pyrazolyl-pyrimidine class, a privileged scaffold extensively explored for kinase inhibition, particularly against SYK, IGF-1R, and CDK families [2][3]. However, no peer-reviewed primary research articles or patents have been identified that report biological activity data specifically for this compound as of the search date [4]. Its presence in commercial screening libraries (e.g., InterBioScreen, PubChem CID 8668799) indicates its use as a chemical-probe or diversity-library component rather than as a characterized probe molecule [1].

Why Generic Substitution Fails for CAS 1004384-72-8: Positional Isomerism and Aniline Substitution Determine Kinase Selectivity Profiles


Within the pyrazolyl-pyrimidine chemotype, even minor variations in the aniline substitution pattern profoundly shift kinase selectivity and cellular potency. For instance, the 2,4-dimethylphenyl positional isomer (CAS 1019106-79-6) presents a sterically and electronically distinct N-aryl group compared to the 3,5-dimethylphenyl motif of CAS 1004384-72-8, which can alter the dihedral angle between the aniline ring and the pyrimidine plane, directly affecting hinge-region occupancy in kinase active sites [1][2]. In a structurally related series, the 3,5-dimethylphenyl-bearing congener exhibited a unique cytotoxicity profile against imatinib-resistant K562-IM cells (IC50 > 50 µM in normal fibroblasts), while the 4-methoxyphenyl variant showed markedly different absorption and efflux-risk characteristics in BOILED-Egg analyses [2]. These data demonstrate that substitution at the N-phenyl ring is not interchangeable and directly dictates both target engagement and ADME properties, making CAS 1004384-72-8 a distinct chemical entity whose procurement cannot be substituted by near-neighbor analogs without risking altered biological outcomes [1][2].

Quantitative Evidence Guide: Measurable Differentiation of CAS 1004384-72-8 from Closest Structural Analogs


Regioisomeric Differentiation: 3,5-Dimethylphenyl vs. 2,4-Dimethylphenyl Substitution

CAS 1004384-72-8 bears a 3,5-dimethylphenyl group at the C4 exocyclic amine, whereas its closest cataloged analog carries a 2,4-dimethylphenyl substituent (CAS 1019106-79-6) [1]. The 3,5-substitution eliminates one ortho-methyl group, reducing steric hindrance around the amine and potentially enabling a more coplanar N–aryl conformation. In kinase inhibitor design, such conformational changes can differentiate ATP-competitive binding modes [2]. No head-to-head biochemical comparison has been published for this specific pair, but the difference in substitution pattern is a quantifiable structural parameter (positional isomerism with distinct steric and electronic maps) that directly affects molecular recognition [1].

Kinase inhibitor Structure-activity relationship Pyrazolyl-pyrimidine

Lipophilicity Differentiation: XLogP3 Comparison Among N-Phenyl Pyrazolyl-Pyrimidine Analogs

The computed XLogP3 for CAS 1004384-72-8 is 4.3 [1]. This value places the compound in a moderately lipophilic range compared to close analogs: the 4-methoxyphenyl variant (C17H19N5O) has a computed XLogP3 of approximately 3.4, while the 4-bromophenyl analog (CAS 1019106-81-0) has an XLogP3 of approximately 4.9 [2]. A difference of 0.9 log units between the 3,5-dimethylphenyl and 4-methoxyphenyl derivatives translates to a roughly 8-fold difference in octanol/water partition coefficient, which can significantly affect membrane permeability, plasma protein binding, and metabolic clearance [3]. The intermediate lipophilicity of the 3,5-dimethylphenyl compound may offer a balanced ADME profile suitable for cell-based screening without the excessive lipophilicity that often leads to non-specific binding and assay interference [3].

Lipophilicity ADME prediction Pyrazolyl-pyrimidine

Class-Level Kinase Inhibition Potential: Contextualized by Pyrazolyl-Pyrimidine Congeners

While no direct biochemical IC50 data are available for CAS 1004384-72-8, the pyrazolyl-pyrimidine scaffold to which it belongs has demonstrated potent kinase inhibition across multiple targets. In a patent describing pyrazolyl-pyrimidine derivatives as SYK inhibitors, compounds with a 3,5-dimethylpyrazole at the pyrimidine C2 position and substituted anilines at C4 achieved IC50 values ≤ 100 nM against SYK in biochemical assays [1]. Separately, a structurally related compound in BindingDB (BDBM57567, bearing a 2,4-dimethoxybenzylideneamino substituent at the C4 position instead of the 3,5-dimethylaniline) showed an IC50 of 67 µM in a Scripps Research Institute high-throughput screen, indicating that the scaffold is permissive for target engagement but that potency is highly sensitive to the exocyclic amine substituent [2]. The 3,5-dimethylaniline motif of CAS 1004384-72-8 is expected to confer a distinct selectivity fingerprint compared to 4-methoxy- or 4-halo-substituted analogs, though the magnitude of this differentiation remains unquantified in the absence of direct profiling data [1][2].

Kinase inhibitor SYK Pyrazolyl-pyrimidine scaffold

Hydrogen-Bond Donor/Acceptor Profile: Differentiating CAS 1004384-72-8 from N-Alkyl and N-Acyl Analogs

CAS 1004384-72-8 possesses exactly one hydrogen-bond donor (the secondary amine NH) and four hydrogen-bond acceptors (three pyrimidine/pyrazole nitrogens and the exocyclic amine nitrogen) [1]. This HBD/HBA configuration contrasts with N-alkyl analogs such as N-(4-butylphenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-amine, which maintain the same HBD count but add rotatable bonds and increase logP [2]. It also differs from N-acyl derivatives that may introduce additional HBD/HBA features. In the context of CNS drug-likeness rules, a single HBD combined with 4 HBA and MW < 400 places CAS 1004384-72-8 within favorable MPO (Multiparameter Optimization) space [3]. The 3,5-dimethylphenyl group provides a balanced steric profile: sufficiently bulky to restrict free rotation (3 rotatable bonds) without introducing excessive molecular weight or the metabolic liabilities associated with longer alkyl chains [1][2].

Hydrogen bonding Physicochemical properties Drug-likeness

Optimal Research and Procurement Application Scenarios for CAS 1004384-72-8


Kinase-Focused Diversity Library Design for Hit Identification

CAS 1004384-72-8 is ideally deployed as a scaffold-diversification element within kinase-targeted screening libraries. Its 3,5-dimethylpyrazole-pyrimidine core aligns with privileged kinase-inhibitor chemotypes (e.g., SYK, IGF-1R inhibitors), while the 3,5-dimethylaniline substituent provides a distinct steric and electronic profile not covered by the more common 4-methoxy or 4-halo analogs [1]. Procurement of this specific regioisomer ensures that screening collections sample the conformational space unique to 3,5-disubstituted anilines, avoiding the false-negative risk associated with ortho-substituted analogs that may sterically clash with hinge-region residues [2].

ADME-Focused Lead Optimization with Controlled Lipophilicity

With an XLogP3 of 4.3 and only 3 rotatable bonds, CAS 1004384-72-8 occupies a favorable physicochemical window for lead optimization [1]. This compound can serve as a starting scaffold in campaigns where controlling lipophilicity is critical to minimizing CYP450 inhibition, hERG binding, and non-specific membrane partitioning. Its lipophilicity is approximately 0.9 log units higher than the 4-methoxyphenyl analog, offering enhanced membrane permeability without crossing into the high-risk logP > 5 territory associated with promiscuous inhibition [2].

Structure-Activity Relationship (SAR) Probe for N-Phenyl Substitution Effects

For medicinal chemistry teams investigating the SAR of pyrazolyl-pyrimidine kinase inhibitors, CAS 1004384-72-8 provides a critical data point: the 3,5-dimethylphenyl group. This compound can be used as a matched molecular pair with its 2,4-dimethylphenyl isomer (CAS 1019106-79-6) to deconvolute the contribution of ortho-methyl steric effects versus meta-methyl electronic effects on target binding and selectivity [1]. Systematic head-to-head profiling of this pair can reveal whether the additional ortho-methyl group in the 2,4-isomer impairs or enhances kinase hinge-region interactions [2].

Building Block for Late-Stage Diversification via C6-Methyl Functionalization

The 6-methyl group on the pyrimidine ring of CAS 1004384-72-8 provides a synthetic handle for late-stage C–H functionalization or halogenation/ cross-coupling diversification. This enables rapid library expansion while preserving the core 3,5-dimethylpyrazole and 3,5-dimethylaniline pharmacophoric elements. Such a strategy is particularly valuable in lead optimization programs where the 6-position tolerates diverse substituents without disrupting the key N1-pyrazole and C4-aniline binding interactions [1].

Quote Request

Request a Quote for 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3,5-dimethylphenyl)-6-methylpyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.